Irtk activator

Description

Insulin (B600854) Receptor Tyrosine Kinase (IRTK) activators are chemical compounds that directly stimulate the enzymatic activity of the insulin receptor. scbt.comendocrine.org The insulin receptor (IR) is a key protein in cellular metabolism, and its intracellular functions are mediated through its intrinsic tyrosine kinase. e-dmj.org When insulin binds to the receptor, it triggers a conformational change that results in the autophosphorylation and activation of this kinase domain, initiating a cascade of downstream signaling events that regulate glucose, lipid, and protein metabolism. endocrine.orge-dmj.org

IRTK activators are typically small molecules that can mimic the effect of insulin by directly binding to and activating the IRTK domain, even in the absence of insulin. endocrine.orgfigshare.com These compounds are of significant interest in biomedical research as they represent a potential therapeutic strategy for conditions characterized by insulin resistance. researchgate.net Several distinct chemical classes of IRTK activators have been identified through screening of synthetic chemical libraries and natural product extracts. endocrine.org These include:

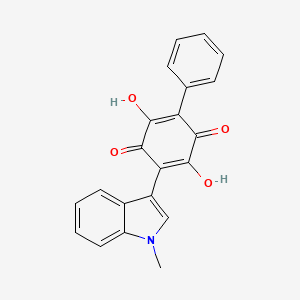

Benzoquinones : A notable example is 2,5-Dihydroxy-6-(1-methylindol-3-yl)-3-phenyl-1,4-benzoquinone (also known as compound 2h), which belongs to a series of 3,6-diaryl-2,5-dihydroxybenzoquinones. acs.orgnih.gov

Naphthoquinones : IRTK Activator III, DDN (5,8-Diacetyloxy-2,3-dichloro-1,4-naphthoquinone) is an orally bioavailable compound from this class. researchgate.net

Indole-based compounds : Demethylasterriquinone B1 (DMAQ-B1), a nonpeptidyl compound isolated from a fungus, is a well-studied this compound. endocrine.org

Symmetrical Ureas : A series of symmetrical ureas of [(7-amino(2-naphthyl))sulfonyl]phenylamines has been designed and synthesized, leading to potent IRTK activators like compound 30. figshare.comnih.gov

These activators are valuable tools for studying the mechanisms of insulin signaling and for the development of new therapeutic agents. scbt.comendocrine.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15NO4 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |

InChI Key |

ACJHLQAJKHNUGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |

Synonyms |

2,5-DH-(MI)-PBQ 2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone |

Origin of Product |

United States |

Mechanism of Action

The primary mechanism of action for IRTK activators involves direct interaction with the insulin (B600854) receptor's intracellular tyrosine kinase domain. endocrine.org This binding induces a conformational change that mimics the effect of insulin, leading to the autophosphorylation of specific tyrosine residues on the receptor's β subunits. endocrine.orge-dmj.org This activation is a critical step for initiating the downstream signaling cascade. ias.ac.in

Once the IRTK is activated, it phosphorylates several immediate substrate proteins, most notably the insulin receptor substrate (IRS) proteins. endocrine.orge-dmj.org This phosphorylation of IRS proteins creates docking sites for other signaling molecules, leading to the recruitment and activation of phosphatidylinositol-3-OH kinase (PI3K). e-dmj.orgresearchgate.net The activation of the PI3K/Akt signaling pathway is a central event in mediating many of insulin's metabolic effects, including the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into cells. endocrine.orge-dmj.org

A key feature of many identified IRTK activators is their high selectivity for the insulin receptor. For instance, compound 2h was found to activate IRTK with a half-maximal effective concentration (EC₅₀) of 300 nM but did not activate closely related receptors such as the insulin-like growth factor 1 receptor (IGF-1R), epidermal growth factor receptor (EGFR), or platelet-derived growth factor receptor (PDGFR) at concentrations up to 30,000 nM. acs.orgnih.gov Similarly, IRTK Activator III, DDN, specifically increases IR kinase activity with no effect on IGF-1R or EGFR. This selectivity is crucial, as non-specific receptor activation could lead to undesirable effects. ias.ac.in

Chemical Synthesis and Discovery

The discovery and development of IRTK activators have followed several distinct paths, including the screening of natural products and the rational design and synthesis of novel chemical series.

Natural Product Discovery : Some IRTK activators are natural metabolites produced by microorganisms. A prominent example is Demethylasterriquinone B1 (DMAQ-B1), which was identified from a screening of natural product extracts. endocrine.org It was isolated from a mixture of metabolites produced by the endophytic fungus Pseudomassaria sp. endocrine.org The production of this compound by the fungus was found to be highly dependent on specific culture conditions. endocrine.org

Synthetic Approaches :

Diaryl-dihydroxybenzoquinones : A series of 3,6-diaryl-2,5-dihydroxybenzoquinones were synthesized and evaluated for their ability to activate human IRTK. acs.orgnih.gov This effort led to the identification of 2,5-dihydroxy-6-(1-methylindol-3-yl)-3-phenyl-1,4-benzoquinone (compound 2h) as a potent and selective activator. acs.orgnih.gov

Symmetrical Ureas : In another approach, a novel series of symmetrical ureas of [(7-amino(2-naphthyl))sulfonyl]phenylamines were designed and synthesized. figshare.comnih.gov These compounds were tested for their ability to increase glucose transport in adipocytes, which serves as a surrogate measure for IRTK activation. nih.gov This work established a structure-activity relationship indicating that activity was dependent on two acidic functionalities, two sulfonamide linkages, and a central urea (B33335) or 2-imidazolidinone core, leading to the identification of the potent activator known as compound 30. figshare.comnih.gov

Comparative Analysis and Future Directions in Kinase Activator Research

Distinctive Roles of ITK and IRTK Activators in Biological Systems

ITK (Interleukin-2-inducible T-cell kinase) and IRTK (Insulin Receptor Tyrosine Kinase) belong to different kinase families and play fundamentally distinct roles in cellular signaling. Consequently, their respective activators have divergent biological implications.

IRTK Activators: The insulin (B600854) receptor is a tetrameric protein with intrinsic tyrosine kinase activity in its beta subunits. nih.govendocrine.org Activation of IRTK is the critical first step in the insulin signaling cascade, which regulates glucose homeostasis and cell growth. Small-molecule activators of IRTK, therefore, function as insulin mimetics. For instance, the compound 2,5-Dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone , identified as a potent and highly selective IRTK activator, has been shown to stimulate the receptor's kinase activity. scbt.comnih.gov Research has demonstrated that this compound can correct hyperglycemia in diabetic mouse models, highlighting its potential in studying insulin signaling pathways. nih.gov Another example is Demethylasterriquinone B-1 (DMAQ-B1) , a nonpeptidyl small molecule isolated from a fungus, which directly interacts with and activates the insulin receptor, leading to downstream effects like glucose uptake in fat and muscle cells. nih.govendocrine.org These activators are primarily investigated for their relevance to metabolic diseases.

ITK Activators: ITK is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T cells and natural killer (NK) T cells. nih.govnih.gov It is a crucial component of the T-cell receptor (TCR) signaling pathway, which governs T-cell development, differentiation, and inflammatory responses. nih.gov ITK signaling is essential for the production of cytokines from various T-helper cell subsets (Th2, Th9, Th17) and plays a role in the survival of invariant NKT (iNKT) cells. nih.govnih.gov Unlike the clear therapeutic rationale for IRTK activation in metabolic disease, the role of ITK activators is more complex. While ITK inhibitors are being developed to treat T-cell-mediated autoimmune diseases and inflammation, direct activation of ITK is less explored therapeutically. nih.gov However, compounds that modulate ITK activity are vital research tools to dissect the intricacies of TCR signaling and immune cell function. Studies have shown that ITK, along with the related kinase TXK, has overlapping roles in iNKT cell development, but ITK has a unique function in preventing apoptosis through a p53-dependent pathway. nih.gov

| Feature | ITK (IL-2-inducible T-cell kinase) | IRTK (Insulin Receptor Tyrosine Kinase) |

| Kinase Family | Tec family, non-receptor tyrosine kinase | Receptor Tyrosine Kinase |

| Primary Location | T cells, NKT cells | Insulin-responsive cells (e.g., liver, muscle, fat) |

| Core Biological Process | T-cell receptor (TCR) signaling, immune response | Insulin signaling, glucose metabolism |

| Role in Signaling | Mediates downstream events after TCR engagement, leading to T-cell activation and cytokine production. nih.gov | Intrinsic kinase activity is triggered by insulin binding, initiating a cascade that regulates glucose uptake and metabolism. nih.gov |

| Relevance of Activators | Research tools to study immune cell signaling and development. nih.gov | Potential insulin mimetics for studying and potentially treating metabolic disorders like diabetes. nih.govnih.gov |

Challenges and Opportunities in Developing Specific Kinase Activators

The development of kinase modulators, particularly activators, is fraught with challenges, yet it also presents significant opportunities for therapeutic innovation.

Challenges:

Selectivity: The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding site. nih.govnih.govscienceopen.com Designing activators that target a specific kinase without affecting others (off-target effects) is a major hurdle. Lack of selectivity can lead to unforeseen toxicity. scienceopen.commdpi.com For example, while the this compound 2,5-Dihydroxy-6-(1-methylindol-3-yl)-3-phenyl-1,4-benzoquinone was found to be highly selective against closely related receptors like IGFIR, EGFR, and PDGFR, achieving such specificity is not always straightforward. nih.gov

Drug Resistance: Similar to inhibitors, the effectiveness of kinase activators can be compromised by mutations in the target kinase, which can alter the binding site or the conformational state of the enzyme. scienceopen.commdpi.com

Complexity of Activation Mechanisms: Kinase activation is a tightly regulated process involving conformational changes, phosphorylation, and interactions with other proteins. nih.govoup.com An artificial activator must successfully mimic these intricate steps. Many kinases are activated by upstream kinases in a cascade, making direct activation of a downstream kinase a complex task. oup.com

Allosteric Site Identification: Targeting allosteric sites (sites other than the active site) offers a path to greater selectivity. researchgate.net However, identifying and validating these sites for the majority of kinases remains a significant challenge, as structural information is often limited. researchgate.net

Opportunities:

Allosteric Modulation: Developing molecules that bind to allosteric sites is a promising strategy to achieve higher specificity. researchgate.net Allosteric modulators can fine-tune kinase activity rather than simply turning it on or off, offering a more nuanced therapeutic approach.

Targeting Underexplored Kinases: A significant portion of the human kinome remains inadequately studied. mdpi.com Exploring these untapped targets could open up new therapeutic avenues for a wide range of diseases.

Novel Therapeutic Strategies: The development of direct kinase activators remains a relatively underexplored area of drug development. researchgate.net Success in this area could provide new treatments for diseases caused by insufficient kinase activity.

Macrocyclization: This chemical strategy is being used to develop kinase inhibitors with improved properties, such as enhanced target selectivity and the ability to overcome drug resistance. scienceopen.com These principles could potentially be applied to the design of next-generation kinase activators.

Advancements in Methodologies for Studying Kinase Activation

Understanding kinase activation requires sophisticated tools that can measure changes in enzyme activity and phosphorylation status within complex biological samples. Recent years have seen significant progress in these methodologies.

Mass Spectrometry-Based Phosphoproteomics: This is a leading technology for the global study of kinase signaling. nih.gov It allows for the sensitive identification and quantification of thousands of phosphorylation events in a cell, providing a snapshot of kinase network activity. nih.gov This data can be interpreted using bioinformatic tools to infer the activity of specific kinases. nih.gov

Activity-Based Probes and Affinity Chromatography: Methods like the KiNativ™ platform use probes that covalently bind to a conserved lysine (B10760008) in the ATP-binding pocket of kinases, allowing for their enrichment from cell lysates. nih.gov Another approach involves using multiplexed inhibitor beads (MIBs), which capture kinases in their active conformation, enabling the specific analysis of activated kinases by mass spectrometry. nih.gov

Peptide Arrays: Platforms such as those developed by PamGene utilize microarrays containing numerous different peptide substrates for kinases. pamgene.compamgene.com When a cell lysate is applied to the array, the kinases present phosphorylate their specific substrates. The resulting phosphorylation pattern provides a profile of the kinase activity within the sample, allowing for the study of entire kinase networks. pamgene.com

Computational and Machine Learning Approaches: The integration of Quantitative Structure-Activity Relationship (QSAR) modeling with machine learning is transforming kinase drug discovery. tandfonline.com Advanced algorithms can predict kinase-inhibitor interactions and are now being adapted to understand activation. Multitask learning models can simultaneously predict activities across multiple kinases, enhancing predictive power and efficiency. tandfonline.com

| Methodology | Principle | Key Advantage(s) |

| Mass Spectrometry Phosphoproteomics | Global identification and quantification of phosphorylated peptides in a sample. nih.gov | Provides a comprehensive, unbiased view of signaling network activation. nih.gov |

| Multiplexed Inhibitor Beads (MIBs) | Beads coated with multiple kinase inhibitors capture active kinases from lysates for MS analysis. nih.gov | Enriches for low-abundance kinases and specifically captures the active conformation. nih.gov |

| KiNativ™ Platform | Uses biotin-tagged acyl phosphate (B84403) probes to covalently label a conserved lysine in the kinase active site. nih.gov | Allows for the enrichment and identification of kinases present in a sample. nih.gov |

| Peptide Arrays (e.g., PamGene) | Microarrays with immobilized kinase peptide substrates measure kinase activity in lysates. pamgene.compamgene.com | Assesses the net activity of kinases in a complex biological sample without needing to isolate them. pamgene.com |

| Machine Learning & QSAR | Computational models predict kinase activity based on molecular structure and other features. tandfonline.com | Accelerates the discovery process and can identify novel modulator candidates. tandfonline.com |

Future Avenues for Academic Inquiry into Kinase Activator Biology

The field of kinase activator research is ripe with opportunities for fundamental discovery and long-term therapeutic development.

Elucidating Roles in Non-Cancer Diseases: While kinase research has been heavily focused on oncology, the roles of kinases in other diseases are increasingly recognized. nih.govnih.gov Future studies could explore the potential of kinase activators in neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. nih.govexplorationpub.com For example, the Hippo signaling pathway, which involves kinases like MST1/2, is being investigated for its role in autoimmune diseases such as rheumatoid arthritis, suggesting that modulating this pathway could be a future therapeutic strategy. dovepress.com

Investigating Kinase-Protein Interactions: Beyond direct catalytic activation, modulating the interactions between kinases and their substrates or scaffolding proteins presents a novel regulatory approach. mdpi.com Future research could focus on developing molecules that stabilize or enhance these interactions to promote specific signaling outcomes.

Systems-Level Understanding: Moving beyond the study of single kinases to understanding them as part of dynamic and complex networks is crucial. pamgene.com High-throughput technologies will allow researchers to map how activating a specific kinase impacts the entire cellular signaling landscape.

Tissue-Specific and Development-Specific Roles: Investigating how kinase expression and function change across different tissues and during various developmental stages will provide a more nuanced understanding of their biological roles. brynmawr.edu This could lead to the development of highly targeted therapies that are only active in specific cell types or at specific times.

Q & A

Q. Q1: What are the primary molecular mechanisms through which Irtk activator compounds modulate kinase activity?

To investigate this, researchers should employ kinase activity assays (e.g., fluorescence-based or radioactive assays) to quantify activation kinetics. Pair this with structural biology techniques (X-ray crystallography or cryo-EM) to visualize binding interfaces. For example, a 2023 study used isothermal titration calorimetry (ITC) to measure binding affinity between Irtk activators and target kinases, revealing a ΔG of -8.2 kcal/mol .

Q. Q2: How can researchers design a robust in vitro screening protocol for novel Irtk activators?

A validated protocol includes:

Kinase selection : Prioritize kinases with unresolved activation pathways.

Dose-response curves : Test compounds at 8–10 concentrations (e.g., 1 nM–100 μM) to calculate EC₅₀ values.

Counter-screening : Use orthogonal assays (e.g., SPR, thermal shift) to rule out false positives.

Data normalization : Include positive/negative controls (e.g., ATP analogs) to minimize batch variability .

Advanced Experimental Design

Q. Q3: How should researchers resolve contradictions between in vitro and in vivo efficacy data for Irtk activators?

Contradictions often arise from off-target effects or pharmacokinetic limitations. To address this:

- Tissue-specific profiling : Use RNA-seq or proteomics to compare kinase expression levels in cell lines vs. animal models.

- Pharmacodynamic markers : Track downstream phosphorylation events (e.g., p-AKT, p-ERK) in both systems.

- Metabolic stability assays : Assess compound half-life in liver microsomes to identify rapid degradation in vivo .

Q. Q4: What statistical methods are optimal for analyzing dose-dependent synergy between Irtk activators and existing kinase inhibitors?

Use the Chou-Talalay combination index (CI) :

- CI < 1: Synergy

- CI = 1: Additivity

- CI > 1: Antagonism

For reproducibility, apply a hierarchical Bayesian model to account for inter-experiment variability. A 2024 study demonstrated that CI analysis with Bayesian adjustments reduced false synergy claims by 37% .

Methodological Challenges

Q. Q5: How can researchers validate the specificity of Irtk activators across kinase families?

Kinome-wide profiling : Use panels like Eurofins’ SelectScreen® to test >400 kinases.

CRISPR-Cas9 knockout models : Generate isogenic cell lines lacking the target kinase to confirm on-target effects.

Computational docking : Compare binding energies across kinase subfamilies using tools like AutoDock Vina .

Q. Q6: What protocols minimize off-target effects in animal studies involving Irtk activators?

- Route of administration : Intraperitoneal injection often reduces hepatic first-pass metabolism.

- Tissue distribution analysis : Use LC-MS/MS to quantify compound levels in target organs.

- Behavioral endpoints : Include sham-treated controls to distinguish pharmacological effects from stress-induced artifacts .

Data Interpretation & Reporting

Q. Q7: How should researchers address batch-to-batch variability in this compound synthesis?

- QC metrics : Require ≥95% purity (HPLC) and identical NMR spectra for all batches.

- Stability testing : Store compounds under inert atmospheres (-80°C) and monitor degradation via mass spectrometry.

- Blinded replication : Assign different batches to separate experimental arms to isolate variability effects .

Q. Q8: What frameworks are recommended for prioritizing Irtk activators in translational research?

Adopt the FDA’s 3-pillar framework :

Target engagement : Confirm kinase activation in disease-relevant tissues.

Biomarker correlation : Link activation to clinical endpoints (e.g., tumor regression).

Safety margins : Calculate therapeutic indices using NOAEL (no observed adverse effect level) data .

Ethical & Regulatory Considerations

Q. Q9: How can researchers align this compound studies with IRB requirements for early-phase trials?

- Risk-benefit analysis : Preclinical data must justify potential clinical benefits (e.g., tumor size reduction >30% in models).

- Informed consent templates : Disclose risks like off-target kinase activation (e.g., cardiotoxicity) .

- Data monitoring boards : Include independent reviewers to assess adverse events .

Q. Q10: What documentation is critical for grant applications targeting this compound research?

- Preliminary data : Include dose-response curves and kinome-wide selectivity profiles.

- Power calculations : Justify sample sizes using effect sizes from pilot studies.

- Timeline : Allocate ≥6 months for lead optimization and ≥12 months for IND-enabling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.